molecular formula C11H12F3NO2 B13944527 Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate

Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13944527
M. Wt: 247.21 g/mol
InChI Key: GWEOVFHOUCSXST-UHFFFAOYSA-N
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Description

Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate typically involves the reaction of ethyl benzoate with a trifluoromethylamine derivative. One common method is the nucleophilic substitution reaction where ethyl benzoate reacts with trifluoromethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(((trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the ester functionality. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 2-[(trifluoromethylamino)methyl]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)9-6-4-3-5-8(9)7-15-11(12,13)14/h3-6,15H,2,7H2,1H3

InChI Key

GWEOVFHOUCSXST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CNC(F)(F)F

Origin of Product

United States

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